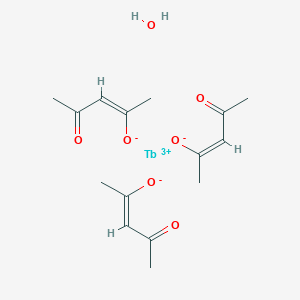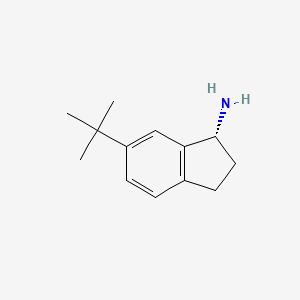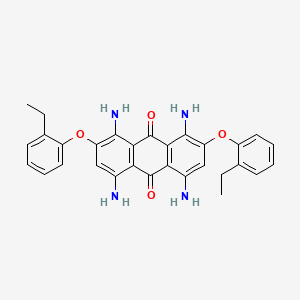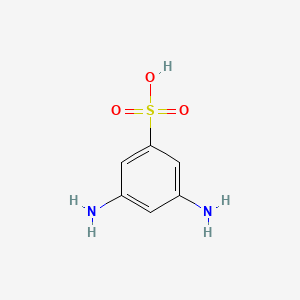
3,5-diaminobenzenesulfonic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Diaminobenzenesulfonic acid is an organic compound with the molecular formula C6H8N2O3S. It is characterized by the presence of two amino groups (-NH2) and a sulfonic acid group (-SO3H) attached to a benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3,5-Diaminobenzenesulfonic acid can be synthesized through several methods. One common approach involves the sulfonation of 1,3-diaminobenzene with sulfuric acid. The reaction typically occurs at elevated temperatures (100-160°C) and may include the presence of sulfur trioxide (SO3) to enhance the sulfonation process . After the reaction, the product is precipitated by adding water or ice, followed by filtration and washing with dilute sulfuric acid to obtain the pure compound.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale sulfonation processes. These processes are optimized for high yield and purity, utilizing continuous reactors and precise control of reaction conditions. The final product is typically isolated through crystallization or precipitation techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 3,5-Diaminobenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups (-NO2) under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The sulfonic acid group can participate in substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) in the presence of iron catalysts can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or catalytic hydrogenation can be employed for reduction reactions.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3,5-Diaminobenzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is utilized in the development of biochemical assays and as a reagent in protein modification studies.
Industry: The compound is employed in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3,5-diaminobenzenesulfonic acid involves its interaction with various molecular targets. The sulfonic acid group can participate in acid-base reactions, while the amino groups can form hydrogen bonds and interact with other functional groups. These interactions enable the compound to act as a catalyst, reagent, or intermediate in various chemical processes .
Comparaison Avec Des Composés Similaires
- 2,4-Diaminobenzenesulfonic acid
- 2,5-Diaminobenzenesulfonic acid
- 3,4-Diaminobenzenesulfonic acid
Comparison: 3,5-Diaminobenzenesulfonic acid is unique due to the specific positioning of its amino and sulfonic acid groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity compared to its isomers. For example, 2,4-diaminobenzenesulfonic acid and 2,5-diaminobenzenesulfonic acid have different reactivity patterns and applications due to the variation in the position of functional groups .
Propriétés
Formule moléculaire |
C6H8N2O3S |
|---|---|
Poids moléculaire |
188.21 g/mol |
Nom IUPAC |
3,5-diaminobenzenesulfonic acid |
InChI |
InChI=1S/C6H8N2O3S/c7-4-1-5(8)3-6(2-4)12(9,10)11/h1-3H,7-8H2,(H,9,10,11) |
Clé InChI |
NSWDWUHBMOIGOA-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1N)S(=O)(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Oxo-3,4-dihydro-2h-pyrazino[2,3-b][1,4]oxazine-6-carbaldehyde](/img/structure/B13127509.png)


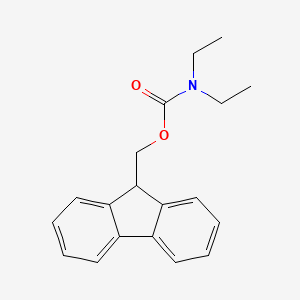

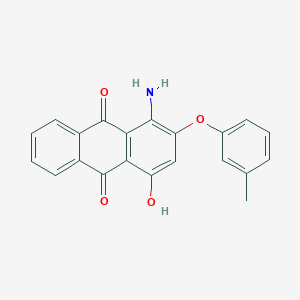

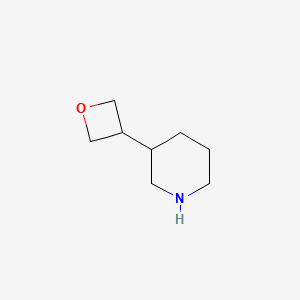
![3'-Bromo-[1,1'-biphenyl]-4-carbonylchloride](/img/structure/B13127547.png)

